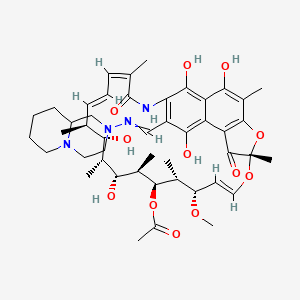
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of rifamycin, a well-known antibiotic, and features a unique bicyclic structure that enhances its biological activity. This compound is notable for its potent antibacterial properties, particularly against mycobacteria, making it a valuable asset in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV typically involves multiple steps, starting from rifamycin SV. The key steps include:
Formation of the Diazabicyclo Decyl Moiety: This involves the reaction of rifamycin SV with a suitable diamine under controlled conditions to form the diazabicyclo decyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the iminomethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially different biological activities.
Scientific Research Applications
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of novel antibiotics and other bioactive molecules.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms.
Mechanism of Action
The compound exerts its effects primarily by inhibiting bacterial RNA synthesis. It binds to the beta subunit of bacterial RNA polymerase, preventing the transcription of RNA and thereby inhibiting bacterial growth. This mechanism is similar to that of rifamycin but is enhanced by the unique structural features of the compound, which improve its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Rifamycin SV: The parent compound, with a similar mechanism of action but less potency.
Rifampicin: Another derivative of rifamycin, widely used in the treatment of tuberculosis.
Rifabutin: Used for treating mycobacterial infections, particularly in immunocompromised patients.
Uniqueness
3-(1-Iminomethyl-1,4-diazabicyclo(4.4.0)decyl)rifamycin SV stands out due to its enhanced antibacterial activity and improved pharmacokinetic properties. Its unique structure allows for better penetration into bacterial cells and a stronger binding to the target enzyme, making it more effective against resistant bacterial strains.
This detailed overview highlights the significance of 3-(1-Iminomethyl-1,4-diazabicyclo(440)decyl)rifamycin SV in various fields, emphasizing its potential as a powerful antibacterial agent
Properties
CAS No. |
122188-45-8 |
|---|---|
Molecular Formula |
C46H62N4O12 |
Molecular Weight |
863.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O12/c1-23-13-12-14-24(2)45(58)48-36-31(21-47-50-19-18-49-17-11-10-15-30(49)22-50)40(55)33-34(41(36)56)39(54)28(6)43-35(33)44(57)46(8,62-43)60-20-16-32(59-9)25(3)42(61-29(7)51)27(5)38(53)26(4)37(23)52/h12-14,16,20-21,23,25-27,30,32,37-38,42,52-56H,10-11,15,17-19,22H2,1-9H3,(H,48,58)/b13-12+,20-16+,24-14-,47-21?/t23-,25+,26+,27+,30?,32-,37-,38+,42+,46-/m0/s1 |
InChI Key |
BHYRGODCLWGHQG-QVHRLLMXSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN6CCCCC6C5)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN6CCCCC6C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















